molecular formula C18H12BrClO5 B2676896 6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-chlorobenzoate CAS No. 308295-60-5

6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-chlorobenzoate

Cat. No.: B2676896
CAS No.: 308295-60-5
M. Wt: 423.64
InChI Key: ROGCUTFMTNDQNY-UHFFFAOYSA-N
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Description

6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-chlorobenzoate is a halogenated benzo[b]furan derivative featuring a bromo substituent at position 6, a methoxycarbonyl group at position 3, and a methyl group at position 2 of the benzo[b]furan core. The 4-chlorobenzoate ester at position 5 introduces additional steric and electronic complexity.

Properties

IUPAC Name

methyl 6-bromo-5-(4-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClO5/c1-9-16(18(22)23-2)12-7-15(13(19)8-14(12)24-9)25-17(21)10-3-5-11(20)6-4-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGCUTFMTNDQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-chlorobenzoate is a complex organic compound belonging to the class of benzo[b]furan derivatives. Its molecular formula is C18H12BrClO5C_{18}H_{12}BrClO_5 with a molecular weight of 423.64 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The structural features of this compound include:

  • A bromine atom that may influence its reactivity and biological activity.
  • A methoxycarbonyl group which enhances solubility and biological interactions.
  • A 4-chlorobenzoate moiety that could modulate its pharmacological effects.

Anticancer Properties

Recent studies have indicated that derivatives of benzo[b]furan, including compounds similar to this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown high potency against human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells, with mechanisms involving apoptosis induction and DNA damage through the production of reactive oxygen species (ROS) .

Table 1: Cytotoxicity of Benzo[b]furan Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduction of apoptosis
Benzofuroxan DerivativeHuTu 80TBDROS production; DNA damage
Benzofuroxan HybridHeLaTBDApoptosis via mitochondrial pathway

Note: TBD = To Be Determined based on specific experimental conditions.

Antimicrobial Activity

The antimicrobial properties of benzo[b]furan derivatives have also been explored. Compounds with similar functional groups have demonstrated effectiveness against a range of bacterial and fungal strains, suggesting that the structural features present in this compound may confer similar benefits .

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing biochemical pathways.
  • Cellular Interaction : It can affect cell signaling pathways, leading to changes in proliferation and apoptosis.
  • DNA Interaction : Similar compounds have been shown to induce DNA damage, which is a critical pathway for anticancer activity .

Case Studies

A notable study investigated the effects of benzofuroxan derivatives on various cancer cell lines, revealing that certain structural modifications significantly enhanced cytotoxicity. The study highlighted the importance of electron-withdrawing groups like nitro groups in increasing the potency of these compounds against tumor cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a) 6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-Nitrobenzoate
  • Structural Difference : Replaces the 4-chloro group with a 4-nitro substituent.
  • Electronic Effects : The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the ester carbonyl compared to the chloro analog. This increases reactivity in nucleophilic acyl substitution reactions but may reduce stability under basic conditions .
  • Biological Implications : Nitro groups are often associated with enhanced antimicrobial activity but may also increase toxicity.
b) 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol
  • Structural Difference: A phenolic Schiff base with bromo, chloro, and iminomethyl substituents.
  • Crystallographic Insights : Single-crystal X-ray studies reveal that halogen substituents (Br, Cl) influence molecular packing via halogen-halogen and halogen-π interactions, which could inform solubility and melting point trends in the target compound .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Substituent (Benzoate) Melting Point (°C) LogP (Predicted) Bioactivity
Target Compound 4-Cl Not reported ~3.8 Under investigation
4-Nitrobenzoate Analog 4-NO2 Not reported ~2.5 Higher reactivity
2-Bromo-4-chloro-6-[(E)-iminomethyl]phenol N/A 298 K (crystal) ~3.2 Antimicrobial

Research Findings and Implications

  • Electronic Modulation : The 4-chloro substituent offers a balance between reactivity and stability compared to nitro analogs, making it suitable for prodrug designs.
  • Environmental Impact : Microbial degradation pathways for 4-chlorobenzoate suggest that the ester linkage may be cleaved in natural settings, reducing bioaccumulation risks .
  • Structural Insights : Halogen interactions observed in analogous compounds (e.g., ) highlight the importance of crystallography in predicting solubility and formulation strategies .

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